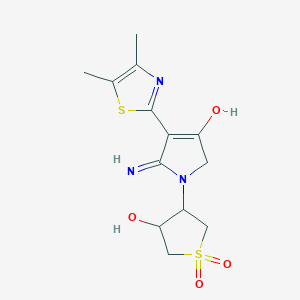
1,4-bis(heptyloxy)-2,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(heptyloxy)-2,5-dinitrobenzene (BDNB) is a chemical compound that has been extensively studied for its applications in scientific research. BDNB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of PKC activity by BDNB has significant implications in the fields of pharmacology, neuroscience, and cancer research.
Mecanismo De Acción
1,4-bis(heptyloxy)-2,5-dinitrobenzene binds to the catalytic domain of PKC, inhibiting its activity by preventing the binding of ATP to the kinase domain. The inhibition of PKC activity by 1,4-bis(heptyloxy)-2,5-dinitrobenzene leads to a decrease in the phosphorylation of downstream substrates, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has also been shown to inhibit the release of neurotransmitters, including glutamate and acetylcholine. Additionally, 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-bis(heptyloxy)-2,5-dinitrobenzene in lab experiments is its high potency and specificity for PKC inhibition. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been shown to be a more potent inhibitor of PKC than other commonly used inhibitors, such as staurosporine and bisindolylmaleimide. However, one limitation of using 1,4-bis(heptyloxy)-2,5-dinitrobenzene is its low solubility in aqueous solutions, which can make it challenging to use in some experimental setups.
Direcciones Futuras
There are several future directions for the study of 1,4-bis(heptyloxy)-2,5-dinitrobenzene and its applications in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1,4-bis(heptyloxy)-2,5-dinitrobenzene. Additionally, the study of the effects of PKC inhibition by 1,4-bis(heptyloxy)-2,5-dinitrobenzene on other cellular processes, such as autophagy and inflammation, could provide valuable insights into the role of PKC in these processes. Finally, the development of novel drug delivery systems for 1,4-bis(heptyloxy)-2,5-dinitrobenzene could improve its solubility and bioavailability, making it a more effective tool compound for scientific research.
Métodos De Síntesis
1,4-bis(heptyloxy)-2,5-dinitrobenzene can be synthesized by the reaction of 1,4-dihydroxy-2,5-dinitrobenzene with heptyl bromide in the presence of potassium carbonate. The reaction yields 1,4-bis(heptyloxy)-2,5-dinitrobenzene as a yellow crystalline solid with a melting point of 124-126°C.
Aplicaciones Científicas De Investigación
1,4-bis(heptyloxy)-2,5-dinitrobenzene has been widely used as a tool compound in the study of PKC signaling pathways. It has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCη and PKCθ. 1,4-bis(heptyloxy)-2,5-dinitrobenzene has been used to investigate the role of PKC in various cellular processes, including neurotransmitter release, synaptic plasticity, and long-term potentiation (LTP). 1,4-bis(heptyloxy)-2,5-dinitrobenzene has also been used to study the effects of PKC inhibition on cancer cell proliferation and apoptosis.
Propiedades
IUPAC Name |
1,4-diheptoxy-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-3-5-7-9-11-13-27-19-15-18(22(25)26)20(16-17(19)21(23)24)28-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHMQGMKZXDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCCCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(heptyloxy)-2,5-dinitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
![5-{[(3-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6079622.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6079635.png)

![S-[4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl] 4-propoxybenzenecarbothioate](/img/structure/B6079653.png)
![ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6079662.png)
![N-allyl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B6079669.png)
![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)
![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)